molecular formula C25H29NO8 B585823 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate CAS No. 1356011-64-7

2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate

Cat. No.: B585823
CAS No.: 1356011-64-7
M. Wt: 471.506
InChI Key: ZGBXERKTOQENPF-HWTKYGATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carboxyethyl group, an amino group, and a benzenebutanoic acid esterified with methyl benzyl ester and maleate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzenebutanoic acid, followed by the introduction of the carboxyethyl and amino groups. The final steps involve esterification with methyl benzyl ester and the addition of maleate.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.C4H4O4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17;5-3(6)1-2-4(7)8/h3-12,16,19,22H,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXERKTOQENPF-HWTKYGATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N[C@@H](CCC2=CC=CC=C2)C(=O)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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